Growth hormone releasing peptide Growth hormone releasing peptide

What exactly is GHRP-6?

Growth Hormone Releasing peptide-6 Synthetic is an un-glycosylated, single polypeptide chain comprising 6 amino acids with the molecular weight of 873 Dalton and a molecular formula of C46H56N12O6. It is also referred to as a growth hormone-releasing hexapeptide, is one of the synthetic met-enkephalin analogs that contain non-natural D-amino acid, which is created for their hormone-releasing properties and are referred to as secretagogues of growth hormone.

GHRP-6 is a potent stimulator of the natural Growth Hormone released from the pituitary anterior. The GHRP-6 receptor is a ghrelin/growth hormone receptor antagonist, and one of a few Ghrelin analogs developed over the last few years. It has been proven to be beneficial to the heart muscle, memory development, scar formation, sexual motivation, and the neurons involved in Parkinson's disease.

GHRP-6 is sublingually and orally active and moderately selective. They are not opioids. However, they are potent stimulators of growth hormone (GH) release. These secretagogues differ from the growth hormone-releasing hormone (GHRH) because they do not share a sequence and are derived from activating a distinct receptor. This receptor was first referred to as "the growth hormone secretagogue receptor (GHSR); however, because of subsequent research, the hormone ghrelin has been considered the receptor's natural endogenous ligand and has been changed to the receptor for ghrelin. This means that these GHSR agonists are synthetic ghrelin mimics.

The uses of GHRP-6

1. Enhances Memory.

2. Protects the Brain Tissue.

3. Helps protect Parkinson's Neurons.

4. Enhances skin appearance and reduces scarring.

5. It helps reduce Heart Problems.

6. Modifies Sex Motivation and mood.

The biological functions of the GHRP-6

The GHRP-6 stimulation of Growth Hormone release has many positive effects that come with higher levels of growth hormone, like a decrease in body fat, more muscles, and an increase in strength and endurance. A higher amount of Growth Hormone may cause liver cells to secrete the hormone IGF-1, which is also implicated in improving the ability of the animal body to burn fat and build muscles. Clinical studies have proven how GHRP-6 is linked to increased muscle mass and decreased levels of weight loss. The GHRP-6 supplement has been a feasible alternative to the Growth Hormone supplementation to boost anti-aging benefits.

The hypothalamic and pituitary sites of the research subjects revealed that the release of growth hormone that GHRP-6 triggers were blocked by somatostatin, meaning that its principal focus is the hypothalamus. Somatostatin could also be inhibited when found that GHRP-6 had brought GRF neurons back to life.

Brand Name: Vulcanchem
CAS No.: 87616-84-0
VCID: VC21534412
InChI: InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1
SMILES: CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N
Molecular Formula: C46H56N12O6
Molecular Weight: 873.0 g/mol

Growth hormone releasing peptide

CAS No.: 87616-84-0

VCID: VC21534412

Molecular Formula: C46H56N12O6

Molecular Weight: 873.0 g/mol

* For research use only. Not for human or veterinary use.

Growth hormone releasing peptide - 87616-84-0

Description

Mechanisms of Action

GHRPs, including GHRP-2 and GHRP-6, act by stimulating the ghrelin receptor, leading to an increase in GH secretion. This action is not solely dependent on the growth hormone-releasing hormone (GHRH) pathway, as demonstrated by studies showing that GHRP-2 can stimulate GH release in mice lacking functional GHRH . The mechanisms involve multiple intracellular pathways, including protein kinase C and protein kinase A, which enhance somatotroph responsiveness .

Types of Growth Hormone Releasing Peptides

Several types of GHRPs have been developed, each with distinct properties and applications:

  • GHRP-2: Known for its potent GH-releasing activity, GHRP-2 has been studied for its ability to stimulate GH secretion in models lacking GHRH .

  • GHRP-6: This peptide is recognized not only for its GH-releasing properties but also for its cardioprotective effects, including reducing cardiac cell death and fibrosis .

  • Hexarelin: Another synthetic GHRP, hexarelin is noted for its ability to enhance muscle growth and fat loss .

GHRP-2 Studies

SubjectGH Release (ng/ml)Significance
Lit/Lit Mice (Control)1.04 ± 1.15Baseline
Lit/Lit Mice (GHRP-2)9.3 ± 1.5p < 0.001
Lit/+ Mice34.5 ± 9.7Intermediate Response
Wild-Type Mice163 ± 46Highest Response

GHRP-2 significantly increased GH levels in mice lacking functional GHRH, indicating a direct effect on pituitary somatotrophs .

GHRP-6 Studies

GHRP-6 has shown promise as a cardioprotective agent, reducing heart and lung weights in experimental models and preventing cardiac cell death . It also promotes anabolic responses by enhancing the GH/IGF-1 axis .

Clinical and Therapeutic Applications

CAS No. 87616-84-0
Product Name Growth hormone releasing peptide
Molecular Formula C46H56N12O6
Molecular Weight 873.0 g/mol
IUPAC Name (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Standard InChI InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1
Standard InChIKey WZHKXNSOCOQYQX-FUAFALNISA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N
SMILES CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N
Canonical SMILES CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N
Sequence HWAWFK
Synonyms (D-Lys)GHRP-6
(D-Trp(2)-D-Phe(5))GHRP
GH-releasing hexapeptide 6
GH-releasing peptide-6
GHRP, His(1)-Lys(6)-
GHRP-6
growth hormone releasing hexapeptide
His(1)-Lys(6)-GHRP
His-Trp-Ala-Trp-Phe-LysNH2
histidyl-tryptophyl-alanyl-tryptophyl-phenylalanyl-lysinamide
SK and F 110679
SK and F-110679
SKF 110679
Reference

"Cayman Chemical GW0742". Retrieved 31 Mar 2013.

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Sznaidman ML, Haffner CD, Maloney PR, Fivush A, Chao E, Goreham D, Sierra ML, LeGrumelec C, Xu HE, Montana VG, Lambert MH, Willson TM, Oliver WR, Sternbach DD (May 2003). "Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)--synthesis and biological activity". Bioorganic & Medicinal Chemistry Letters. 13 (9): 1517–21. doi:10.1016/s0960-894x(03)00207-5. PMID 12699745.

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Perez Diaz N, Zloh M, Patel P, Mackenzie LS (January 2016). "In silico modelling of prostacyclin and other lipid mediators to nuclear receptors reveal novel thyroid hormone receptor antagonist properties". Prostaglandins & Other Lipid Mediators. 122: 18–27. doi:10.1016/j.prostaglandins.2015.12.002. PMID 26686607.

Teske KA, Rai G, Nandhikonda P, Sidhu PS, Feleke B, Simeonov A, Yasgar A, Jadhav A, Maloney DJ, Arnold LA (October 2017). "Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold". ACS Combinatorial Science. 19 (10): 646–656. doi:10.1021/acscombsci.7b00066. PMC 5643073. PMID 28825467.

Paterniti I, Mazzon E, Riccardi L, Galuppo M, Impellizzeri D, Esposito E, Bramanti P, Cappellani A, Cuzzocrea S (July 2012). "Peroxisome proliferator-activated receptor β/δ agonist GW0742 ameliorates cerulein- and taurocholate-induced acute pancreatitis in mice". Surgery. 152 (1): 90–106. doi:10.1016/j.surg.2012.02.004. PMID 22521259.

Toral M, Gómez-Guzmán M, Jiménez R, Romero M, Zarzuelo MJ, Utrilla MP, Hermenegildo C, Cogolludo Á, Pérez-Vizcaíno F, Gálvez J, Duarte J (September 2015). "Chronic peroxisome proliferator-activated receptorβ/δ agonist GW0742 prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity". Journal of Hypertension. 33 (9): 1831–44. doi:10.1097/HJH.0000000000000634. PMID 26147382. S2CID 38565637.

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Di Paola R, Esposito E, Mazzon E, Paterniti I, Galuppo M, Cuzzocrea S (August 2010). "GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury". Journal of Leukocyte Biology. 88 (2): 291–301. doi:10.1189/jlb.0110053. PMID 20430778. S2CID 21168990.

Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, Shearer BG, Barton ME, Kilgore KS (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.

PubChem Compound 9919153
Last Modified Aug 15 2023

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